BENGHE Foundational & Exploratory

Check Availability & Pricing

(S)-2-Phenylaziridine basic properties and
structure

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: (S)-2-Phenylaziridine
CAS No.: 18142-08-0
Cat. No.: B097768
- 7

Technical Whitepaper: (S)-2-Phenylaziridine
Structural Dynamics, Synthetic Fidelity, and

Regioselective Applications
Executive Summary

(S)-2-Phenylaziridine (CAS: 25032-98-4 for the (S)-isomer; generic 1499-00-9) represents a
high-value chiral building block in the synthesis of sympathomimetic drugs, chiral auxiliaries,
and imidazolidinone organocatalysts. Its utility is defined by the high ring strain (~26-27
kcal/mol) of the aziridine cycle and the presence of a benzylic chiral center.[1] This guide
provides a rigorous technical analysis of its physicochemical properties, stereoselective
synthesis via the Wenker route, and the mechanistic bifurcation of its ring-opening reactions.[1]

Part 1: Structural Dynamics & Physicochemical
Profile[1]

The reactivity of (S)-2-phenylaziridine is dominated by the release of ring strain and the
electronic influence of the phenyl group at the C2 position. Unlike aliphatic amines, the nitrogen
atom in aziridines possesses significant

character due to the geometric constraints of the three-membered ring (bond angles ~60°),
leading to a higher barrier for nitrogen inversion and reduced basicity compared to acyclic
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amines.[1]

ble 1: Physicochemical Specificati

Property

Value | Characteristic

Notes

Molecular Formula

Molecular Weight 119.16 g/mol
N ) Vacuum distillation required to
Boiling Point 88-90 °C @ 9 Torr o
prevent polymerization.[1]
Density 1.003 g/mL @ 25 °C
Typically dextrorotatory (+) in
Chirality (S)-Enantiomer common solvents, though
solvent-dependent.[1]
Less basic than diethylamine
pKa (Conjugate Acid) ~7.24 due to increased s-character of
the N-lone pair.[1]
"Banana bonds" result in high
Bond Angles ~60° (C-C-N) ) )
ring strain (~27 kcal/mol).[1]
- o Reacts violently with protic
Solubility Miscible in alcohols, THF, DCM

acids.[1]

Part 2: Synthetic Routes & Process Chemistry[1][2][3][4]

[5]

To obtain (S)-2-phenylaziridine with high enantiomeric excess (ee), direct synthesis from

achiral alkenes is often insufficient due to poor stereocontrol.[1] The industry-standard

approach utilizes the Wenker Synthesis, which relies on the stereospecific intramolecular

displacement of a leaving group.[1]

Critical Stereochemical Logic

The Wenker synthesis proceeds via an intramolecular
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mechanism.[1] The amino group displaces a leaving group (sulfate or tosylate) on the adjacent
carbon.[1]

e Mechanism: Intramolecular Nucleophilic Substitution (

).[1]

o Stereochemical Outcome: Inversion of configuration at the chiral center.[1]

e Precursor Requirement: To synthesize (S)-2-phenylaziridine, one must start with (R)-2-
amino-2-phenylethanol.[1]

Experimental Protocol: Modified Wenker Synthesis
Objective: Synthesis of (S)-2-phenylaziridine from (R)-2-amino-2-phenylethanol.

Reagents:

(R)-2-amino-2-phenylethanol (1.0 eq)[1]

Chlorosulfonic acid (

) (1.1 eq)[1][2]

Aqueous NaOH (excess)[1]

Solvent: Toluene or Heptane (for extraction)[1]

Step-by-Step Methodology:

« Esterification (O-Sulfation):

o Charge a reactor with (R)-2-amino-2-phenylethanol dissolved in dry solvent (e.qg.,

or dry toluene).[1]

o Add Chlorosulfonic acid dropwise at 0°C. The hydroxyl group is converted to the sulfate
ester (zwitterionic intermediate).[1]

o Checkpoint: Ensure temperature remains <10°C to prevent elimination reactions.[1]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://www.benchchem.com/product/b097768?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Cyclization (Ring Closure):
o Treat the sulfate ester solid with 20% aqueous NaOH.[1]

o Heat the mixture to reflux. The free amine deprotonates and attacks the benzylic carbon,

displacing the sulfate group.[1]

o Stereochemistry: The backside attack causes the (R)-center to invert to the (S)-

configuration.
* |solation:
o The product forms an oil layer.[1] Extract with toluene.[1]
o Dry over

and concentrate.

o Purification: Distill under reduced pressure (see Table 1). Do not distill at atmospheric
pressure due to explosion risk.[1]

Visualization: Synthesis Workflow

(R)-2-amino-2-phenylethanol

(Chiral Precursor)

CISO3H, §°C
(O-Sulfatign)

: Intramolecular SN2 e
Sulfate Ester Intermediate Deprotonation Base Treatment (Inversion of Config) (S)-2-Phenylaziridine
(Zwitterion) (NaOH, Reflux) (Inverted Center)

Click to download full resolution via product page

Figure 1: Stereochemical inversion pathway in the Wenker synthesis of (S)-2-phenylaziridine.

Part 3: Reactivity & Mechanistic Pathways[1]
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The utility of (S)-2-phenylaziridine lies in its regioselective ring-opening capabilities. The site
of nucleophilic attack is strictly controlled by the reaction conditions (electronic vs. steric
control).[1]

1. Acid-Catalyzed /| Activated Ring Opening (Electronic Control)

Under acidic conditions (or with Lewis Acids like

), the aziridine nitrogen is protonated/complexed.[1]

o Effect: The C-N bonds weaken.[1] The benzylic carbon (C2) develops significant partial
positive charge (

) due to resonance stabilization by the phenyl ring.[1]

» Regioselectivity: Nucleophiles attack the C2 (benzylic) position.[1]

o Stereochemistry: Inversion at C2 (retention of relative stereochemistry requires double
inversion strategies).

2. Non-Activated |/ Basic Ring Opening (Steric Control)

In the absence of acid activation, the ring opening is driven by
kinetics.[1]

» Effect: The nucleophile seeks the path of least resistance.[1]

» Regioselectivity: Nucleophiles attack the C3 (terminal) position, which is less sterically
hindered.[1]

o Stereochemistry: The chiral center at C2 is untouched, retaining the (S)-configuration.[1]

Visualization: Regioselectivity Decision Tree
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(S)-2-Phenylaziridine
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Figure 2: Mechanistic bifurcation of aziridine ring opening based on activation state.

Part 4: Safety & Handling Protocols

WARNING: Aziridines are alkylating agents and must be handled as potential carcinogens and
mutagens.[1]

o Toxicity: Classified as Category 1B Carcinogen and Fatal if Inhaled/Swallowed (H300, H310,
H330, H350).[1]

¢ Containment:

o Always handle in a functioning fume hood with a sash lowered.[1]
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o Use double-gloving (Nitrile/Laminate) as aziridines can permeate standard latex rapidly.[1]

e Decontamination:

o Spills should be neutralized immediately with agueous sodium thiosulfate or dilute acid (to
force ring opening to the less toxic amino alcohol/salt).[1]

o Storage:
o Store at -20°C.

o Aziridines can polymerize explosively if contaminated with acids or stored improperly.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [(S)-2-Phenylaziridine basic properties and structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097768#s-2-phenylaziridine-basic-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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